4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside

Übersicht

Beschreibung

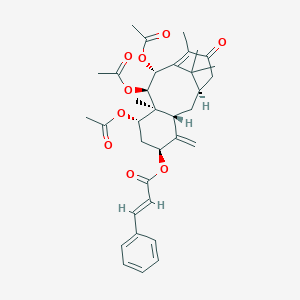

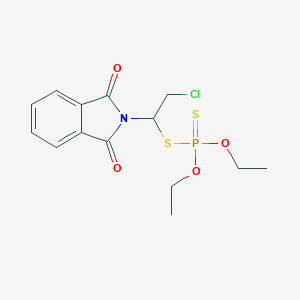

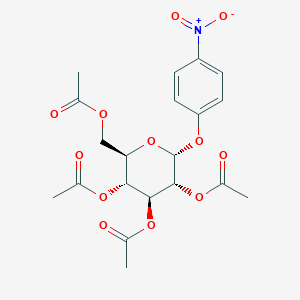

4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is a chemical compound with the molecular formula C20H23NO12 . It is an extraordinary tool used in the study of carbohydrate chemistry and enzymatic reactions . It acts as a substrate for various glycosyltransferases and glycosidases, aiding in the investigation of their mechanisms and inhibition .

Synthesis Analysis

The synthesis of 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is not explicitly mentioned in the search results. However, it is known that such compounds can be synthesized through acetylation processes .

Molecular Structure Analysis

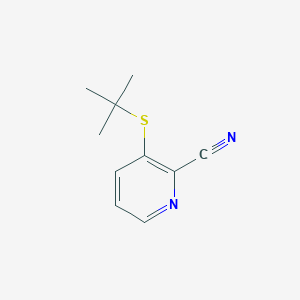

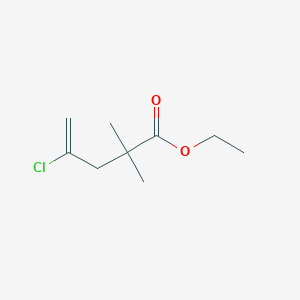

The molecular structure of this compound includes a glucopyranoside ring with four acetyl groups attached to the 2, 3, 4, and 6 positions of the sugar. A nitrophenyl group is attached to the anomeric position of the sugar .

Chemical Reactions Analysis

The specific chemical reactions involving 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside are not detailed in the search results. However, it is known to be used as a substrate in enzymatic reactions, particularly with glycosyltransferases and glycosidases .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside are not explicitly mentioned in the search results. However, its molecular formula is C20H23NO12, and it has an average mass of 469.396 Da and a monoisotopic mass of 469.122040 Da .

Wissenschaftliche Forschungsanwendungen

Substrate for Glycosidases

This compound serves as a substrate for glycosidases . Upon cleavage, the substrate is converted to a yellow-colored product . This property is often utilized in various enzymatic assays to facilitate the identification and quantification of enzyme activity .

Study of Carbohydrate Chemistry

The compound is used in the study of carbohydrate chemistry . It helps researchers understand the structure, function, and behavior of carbohydrates, which are essential components of living organisms.

Investigation of Enzymatic Reactions

It acts as a substrate for various glycosyltransferases and glycosidases, aiding in the investigation of their mechanisms and inhibition . This is crucial in understanding how these enzymes function and can be regulated.

Biomedical Research

The compound is extensively utilized in the domain of biomedical research . Its application lies in facilitating the identification and quantification of β-glucosidase activity .

5. Detection and Measurement of Enzyme Activity It is commonly used in research studies to investigate the activity of β-galactosidase, an enzyme involved in lactose metabolism .

Investigation of Lactose Metabolism

Given its role in investigating the activity of β-galactosidase, it is also used to study lactose metabolism . This is particularly important in understanding lactose intolerance, a common condition affecting many individuals.

Wirkmechanismus

Target of Action

The primary target of 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in lactose metabolism .

Mode of Action

4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside acts as a substrate for β-galactosidase . The interaction between the compound and its target enzyme leads to the formation of a yellow compound .

Biochemical Pathways

The compound is involved in the lactose metabolism pathway . It is used in research studies to investigate the activity of β-galactosidase . The compound’s interaction with β-galactosidase can affect the downstream effects of this pathway.

Result of Action

The action of 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside results in the formation of a yellow compound . This can be quantified spectrophotometrically , providing a measurable outcome of the compound’s interaction with β-galactosidase.

Zukünftige Richtungen

The future directions of research involving 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside are not explicitly mentioned in the search results. However, given its role as a substrate in enzymatic reactions, it may continue to be used in studies investigating the mechanisms and inhibition of these enzymes .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUISCKWILNFIL-OBKDMQGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00535564 | |

| Record name | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14131-42-1 | |

| Record name | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)

![2-[5-[[2-[[Bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B16127.png)